2-Chloro-1-methylethyl(dimethyl)amine hydrochloride
Overview
Description
2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is a chemical compound with the molecular formula C5H13Cl2N and a molecular weight of 158.06942. It is commonly used in the synthesis of phenothiazine drugs and other pharmaceutical intermediates . The compound appears as a white crystalline powder and is known for its moderate toxicity by ingestion and skin contact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride typically involves the reaction of 2-chloro-1-methylethylamine with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methylethyl(dimethyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products Formed
Substitution: Formation of various substituted amines.
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical drugs, especially phenothiazine derivatives.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-dimethylaminoethane hydrochloride
- 2-(Dimethylamino)ethyl chloride hydrochloride
- N-(2-Chloroethyl)dimethylamine hydrochloride
Uniqueness
2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in the synthesis of various pharmaceutical compounds sets it apart from other similar compounds .
Properties
IUPAC Name |
1-chloro-N,N-dimethylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c1-5(4-6)7(2)3;/h5H,4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJVDXVBVSCWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884886 | |
Record name | 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17256-39-2 | |
Record name | 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17256-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017256392 | |
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Record name | 17256-39-2 | |
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Record name | 17256-39-2 | |
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Record name | 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-methylethyl(dimethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.520 | |
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Record name | 2-CHLORO-1-METHYLETHYL(DIMETHYL)AMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DXR31TJ35P | |
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Record name | 2-PROPANAMINE, 1-CHLORO-N,N-DIMETHYL-, HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6091 | |
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